6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Catalog No.
S836689
CAS No.
89379-84-0
M.F
C6H6ClNO2
M. Wt
159.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

CAS Number

89379-84-0

Product Name

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

IUPAC Name

6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

InChI

InChI=1S/C6H6ClNO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10)

InChI Key

QUBIGHOVXYVMCY-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)C=C1O)Cl

Canonical SMILES

CC1=C(NC(=O)C=C1O)Cl

6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one, with the chemical formula C₆H₆ClNO₂, is a heterocyclic compound belonging to the class of pyridinones. Its structure features a pyridine ring substituted with a chlorine atom at the sixth position, a hydroxyl group at the fourth position, and a methyl group at the fifth position. This compound exhibits notable stability and reactivity under mild conditions, making it a valuable building block in organic synthesis and pharmaceutical development .

  • Chemical Structure and Potential

    6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one belongs to the class of pyridinones, which are heterocyclic compounds containing a pyridine ring with a carbonyl group attached at position 2. Pyridinones are known for their diverse biological activities []. The presence of the chlorine, hydroxyl, and methyl groups on the molecule could further influence its properties, making it a candidate for investigation in various research areas.

  • Availability for Research

    While detailed research applications are not readily available, some commercial suppliers offer 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, suggesting its potential use in scientific studies [, ].

Typical of pyridinones. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the sixth position.
  • Condensation Reactions: The hydroxyl group can engage in condensation reactions with aldehydes or ketones to form more complex structures.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol, providing pathways to synthesize derivatives with varied biological activities .

This compound has shown promising biological activities, particularly in pharmacology. It exhibits:

  • Antimicrobial Properties: Research indicates that 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one possesses antimicrobial activity against various bacterial strains.
  • Antioxidant Activity: The compound has been studied for its potential to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes linked to disease processes, although further research is needed to elucidate these mechanisms .

Several methods have been developed for synthesizing 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one:

  • Cyclization Reactions: Starting from appropriate precursors such as 3-chloroacetylpyridine and methylamine, cyclization can yield the desired pyridinone.
  • Substitution Reactions: Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis strategies that combine multiple steps into a single reaction vessel, improving efficiency and yield .

6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one has several applications:

  • Pharmaceutical Development: Its biological properties make it a candidate for drug development, particularly in creating antimicrobial agents or antioxidants.
  • Chemical Synthesis: As a versatile intermediate, it is used in synthesizing more complex organic molecules.
  • Research Tool: Its unique structure allows it to serve as a reference compound in various biochemical assays and studies .

Interaction studies involving 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one have focused on its binding affinity to specific biological targets:

  • Protein Binding: Research has indicated that this compound can bind to certain proteins involved in metabolic pathways, potentially influencing their activity.
  • Drug

Several compounds share structural similarities with 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-HydroxyquinolineHydroxyl group at position 4Known for its anti-inflammatory effects
6-Methylpyridin-2(1H)-oneMethyl substitution at position 6Exhibits distinct antimicrobial activity
3-Chloro-4-hydroxyquinolineChlorine at position 3Potential use in cancer therapy

The uniqueness of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one lies in its specific combination of functional groups and positions on the pyridine ring, which contribute to its distinct biological activities and reactivity compared to these similar compounds .

XLogP3

0.3

Other CAS

89379-84-0

Dates

Last modified: 08-16-2023

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